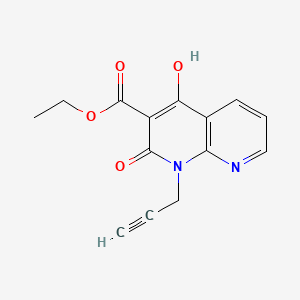

Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically employing the Hantzsch-Widman system for the core naphthyridine framework. The International Union of Pure and Applied Chemistry name ethyl 4-hydroxy-2-oxo-1-prop-2-ynyl-1,8-naphthyridine-3-carboxylate represents the standardized nomenclature format that precisely describes the molecular structure through systematic naming conventions. The nomenclature construction begins with the identification of the bicyclic heteroaromatic core, designated as 1,8-naphthyridine, which indicates the presence of nitrogen atoms at positions 1 and 8 of the naphthalene-like ring system. According to International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, the numbering system starts from the nitrogen-containing ring, with the heteroatoms receiving the lowest possible position numbers. The systematic name construction follows the format of locants + prefix + suffix, where locants indicate positions of substituents, prefixes describe heteroatom types, and suffixes determine ring size and unsaturation degree.

The prop-2-ynyl substituent at position 1 represents a three-carbon chain terminating in a triple bond, systematically named according to International Union of Pure and Applied Chemistry conventions for alkyne nomenclature where the terminal alkyne receives the designation "prop-2-ynyl". The hydroxy group at position 4 and the oxo group at position 2 are designated according to standard International Union of Pure and Applied Chemistry functional group nomenclature, with their positions clearly indicated by numerical locants. The ethyl ester functionality at position 3 follows International Union of Pure and Applied Chemistry conventions for ester nomenclature, where the ethyl group represents the alcohol-derived portion and the carboxylate indicates the acid-derived component. The dihydro designation indicates partial saturation of the naphthyridine system, specifically referring to the reduction of one double bond within the bicyclic framework. The complete International Union of Pure and Applied Chemistry name thus systematically describes each structural feature: ethyl (ester alkyl group), 4-hydroxy (hydroxyl substituent), 2-oxo (ketone functionality), 1-(prop-2-ynyl) (terminal alkyne substituent), 1,2-dihydro (partial saturation), 1,8-naphthyridine (bicyclic heteroaromatic core), 3-carboxylate (ester functionality).

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₄H₁₂N₂O₄, reflecting the precise atomic composition that defines this heterocyclic compound. The molecular weight has been computationally determined as 272.26 grams per mole using PubChem computational methods, providing a fundamental parameter for analytical and synthetic applications. The molecular formula analysis reveals a complex organic molecule containing fourteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms, arranged in a specific connectivity pattern that generates the unique structural properties of this naphthyridine derivative. The carbon framework consists of the bicyclic naphthyridine core contributing eight carbon atoms, the prop-2-ynyl substituent adding three carbon atoms, the ethyl ester group contributing two additional carbon atoms, and the carboxylate carbon completing the fourteen-carbon structure.

| Molecular Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₄ | PubChem Analysis |

| Molecular Weight | 272.26 g/mol | PubChem 2.2 |

| Carbon Atoms | 14 | Elemental Analysis |

| Hydrogen Atoms | 12 | Elemental Analysis |

| Nitrogen Atoms | 2 | Elemental Analysis |

| Oxygen Atoms | 4 | Elemental Analysis |

The hydrogen atom distribution reflects the compound's partial saturation, with twelve hydrogen atoms accommodating the various functional groups including the hydroxyl group, the ethyl ester moiety, and the terminal alkyne functionality. The two nitrogen atoms are strategically positioned within the naphthyridine core at positions 1 and 8, contributing to the heteroaromatic character of the bicyclic system. The four oxygen atoms serve distinct structural roles: one in the hydroxyl group at position 4, one in the ketone functionality at position 2, and two in the ethyl ester group at position 3. The molecular weight of 272.26 grams per mole positions this compound within the range typical for pharmaceutical intermediates and synthetic building blocks, facilitating its handling and manipulation in laboratory settings. The precise molecular formula provides essential information for mass spectrometric analysis, elemental analysis verification, and stoichiometric calculations in synthetic procedures.

Stereochemical Configuration and Tautomeric Forms

The stereochemical configuration of this compound presents unique considerations related to the planar nature of the heteroaromatic system and the potential for tautomeric equilibria involving the hydroxy and oxo functionalities. The compound exists predominantly in a single tautomeric form due to the stabilization provided by the extended conjugated system of the naphthyridine core, though potential tautomeric equilibria may occur between the 4-hydroxy and alternative keto forms. Tautomerism in heterocyclic compounds typically involves the migration of hydrogen atoms accompanied by double bond rearrangement, and in the case of 4-hydroxy-2-oxo naphthyridines, this process can potentially occur between the enol and keto forms of the 4-position substituent. The presence of the 2-oxo functionality creates an electron-withdrawing environment that influences the tautomeric equilibrium, generally favoring the 4-hydroxy form over alternative tautomeric structures.

The stereochemical analysis reveals that the compound lacks traditional chiral centers due to the planar aromatic framework, though the presence of the prop-2-ynyl substituent introduces conformational flexibility around the nitrogen-carbon bond at position 1. The terminal alkyne functionality of the prop-2-ynyl group maintains linear geometry due to the sp hybridization of the carbon atoms, constraining the conformational space of this substituent. The ethyl ester group at position 3 can adopt various rotational conformers around the ester linkage, though these conformational variations do not generate stereoisomers due to the absence of chiral centers. The tautomeric considerations become particularly relevant in the context of chemical reactivity and biological activity, as different tautomeric forms may exhibit distinct chemical and biological properties. Studies of similar heterocyclic compounds have demonstrated that tautomeric equilibria can be influenced by solvent effects, pH conditions, and temperature, factors that must be considered when analyzing the compound's behavior in different chemical environments.

The lactam-lactim tautomerism characteristic of cyclic amide systems may also contribute to the compound's tautomeric behavior, particularly involving the 2-oxo functionality and the adjacent nitrogen atom. The International Chemical Identifier system accounts for potential tautomeric forms by generating a canonical representation that encompasses all possible tautomeric structures, ensuring consistent identification across chemical databases. The absence of significant tautomeric degeneracy in this compound simplifies its structural characterization and enhances the reliability of computational predictions and experimental measurements.

Computational Descriptors: International Chemical Identifier, Simplified Molecular Input Line Entry System, and Electronic Structure

The computational molecular descriptors of this compound provide comprehensive digital representations that facilitate database searching, structure verification, and computational analysis. The International Chemical Identifier string for this compound is InChI=1S/C14H12N2O4/c1-3-8-16-12-9(6-5-7-15-12)11(17)10(13(16)18)14(19)20-4-2/h1,5-7,17H,4,8H2,2H3, which encodes the complete molecular connectivity including stereochemical information and tautomeric considerations. The International Chemical Identifier Key LXFRSZLOKHZOEE-UHFFFAOYSA-N serves as a fixed-length hash code derived from the International Chemical Identifier string, providing a compact identifier for database indexing and cross-referencing. The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC#C)O offers a human-readable linear notation that describes the molecular structure through a systematic traversal of the atomic connectivity.

| Descriptor Type | Value | Computational Source |

|---|---|---|

| International Chemical Identifier | InChI=1S/C14H12N2O4/c1-3-8-16-12-9(6-5-7-15-12)11(17)10(13(16)18)14(19)20-4-2/h1,5-7,17H,4,8H2,2H3 | InChI 1.07.0 |

| International Chemical Identifier Key | LXFRSZLOKHZOEE-UHFFFAOYSA-N | InChI 1.07.0 |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC#C)O | OEChem 2.3.0 |

| PubChem Compound Identifier | 54731402 | PubChem Database |

The electronic structure analysis based on quantum chemical calculations reveals important molecular properties including polarizability, dipole moment, and energetic parameters that characterize the compound's electronic distribution. Computational studies using density functional theory methods such as B3LYP/6-31G(2df,p) provide accurate predictions of geometric parameters, vibrational frequencies, and electronic properties for heterocyclic compounds of similar complexity. The heteroaromatic naphthyridine core contributes to the compound's electronic delocalization, creating regions of electron density that influence chemical reactivity and intermolecular interactions. The terminal alkyne functionality introduces additional electronic effects through its linear geometry and sp-hybridized carbon atoms, which can participate in π-electron interactions with the aromatic system.

The molecular descriptors serve multiple computational purposes including structure-activity relationship analysis, virtual screening applications, and machine learning model development for property prediction. The International Chemical Identifier system ensures unambiguous molecular identification across different chemical databases and computational platforms, facilitating data integration and cross-referencing. The Simplified Molecular Input Line Entry System notation enables rapid structure input and manipulation in cheminformatics applications, supporting automated analysis and database queries. These computational descriptors collectively provide a comprehensive digital fingerprint of the compound that supports both human interpretation and machine-readable analysis in modern chemical research applications. The invariance properties of these molecular descriptors ensure consistent representation regardless of atom labeling or spatial orientation, maintaining structural integrity across different computational platforms and analytical procedures.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1-prop-2-ynyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-3-8-16-12-9(6-5-7-15-12)11(17)10(13(16)18)14(19)20-4-2/h1,5-7,17H,4,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFRSZLOKHZOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716369 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-55-7 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Chlorination of Nicotinic Acid Derivatives

The synthesis begins with 2-chloro-5-nitro-nicotinic acid (formula (2)), a commercially available precursor. Chlorination is achieved using thionyl chloride (SOCl₂) in chloroform under reflux conditions. A catalytic amount of dimethylformamide (DMF) (2.5% v/v) accelerates the reaction, yielding the acid chloride intermediate (formula (2a)). Key parameters include:

| Parameter | Condition |

|---|---|

| Chlorinating agent | Thionyl chloride (2–4 equivalents) |

| Solvent | Chloroform |

| Catalyst | DMF (2.5% v/v) |

| Temperature | Reflux (~61°C) |

| Reaction time | 2–4 hours |

The acid chloride is then reacted with ethanol to form ethyl 2-chloro-5-nitro-nicotinate (formula (2b)).

Cyclization to 1,8-Naphthyridine Core

Cyclization of the ester (2b) occurs in situ via intramolecular nucleophilic aromatic substitution. The nitro group at position 5 activates the ring for attack by the ester’s oxygen, forming the 1,8-naphthyridine skeleton (formula (3)). This step proceeds in polar aprotic solvents like dichloromethane (DCM) or acetonitrile (CH₃CN) at 50–90°C.

Reduction of Nitro Group

The 6-nitro group in compound (3) is reduced to an amine using iron (Fe) and aqueous hydrochloric acid (HCl) at 50–60°C. Alternative reductants like sodium dithionite (Na₂S₂O₄) or hydrogenation with palladium on carbon (Pd/C) are also effective:

| Reductant | Conditions | Yield |

|---|---|---|

| Fe/HCl | 50–60°C, 2–4 hours | 85% |

| Na₂S₂O₄ (aq) | RT, 1–2 hours | 78% |

| H₂/Pd-C (10%) | 2.0 kg/cm², 60–72 hours | 92% |

The resulting 6-amino derivative (formula (4)) is critical for subsequent functionalization.

Green Chemistry Approach via Friedlander Condensation

Friedlander Reaction Mechanism

A sustainable alternative employs the Friedlander condensation between 2-aminonicotinaldehyde and active methylene carbonyl compounds. Choline hydroxide (ChOH), a biocompatible ionic liquid, catalyzes the reaction in water at 50–55°C. The mechanism involves:

Optimization of Reaction Conditions

The following conditions maximize yield (≥95%):

| Parameter | Condition |

|---|---|

| Catalyst | Choline hydroxide (10 mol%) |

| Solvent | Water |

| Temperature | 50–55°C |

| Reaction time | 3–5 hours |

Notably, this method avoids toxic solvents and metal catalysts, aligning with green chemistry principles.

Substrate Scope and Limitations

While effective for 2-methyl-1,8-naphthyridines, adapting this method to synthesize the target compound requires substituting 2-aminonicotinaldehyde with a pre-functionalized precursor containing the prop-2-ynyl group. Computational studies (DFT and NCI analysis) confirm that hydrogen bonding with ChOH stabilizes transition states, enabling reactions in aqueous media.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Addition: The prop-2-yn-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Addition: Electrophiles such as halogens or hydrogen halides.

Major Products Formed

Oxidation: Formation of 4-keto-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Reduction: Formation of 4-hydroxy-2-hydroxy-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Substitution: Formation of various substituted esters or amides.

Addition: Formation of addition products with halogens or hydrogen halides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is with a molecular weight of approximately 272.26 g/mol. The compound features a naphthyridine core with functional groups including a hydroxy group and a carbonyl group, contributing to its reactivity and biological activity.

Chemistry

- Building Block for Organic Synthesis : this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups enable various chemical reactions such as oxidation and substitution.

- Multicomponent Reactions : The compound is utilized in multicomponent reactions (MCRs), which are valuable for generating diverse chemical libraries. These reactions often involve the formation of complex structures from simple starting materials, enhancing the efficiency of organic synthesis .

Biology

- Antimicrobial Activity : Research has demonstrated that this compound exhibits broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis .

- Anticancer Properties : this compound has shown potential as an anticancer agent by inhibiting topoisomerase II (Topo II), an enzyme essential for DNA replication. Studies indicate significant cytotoxicity against cancer cell lines such as HepG2 and MCF-7, with IC50 values around 5 μM .

Medicine

- Therapeutic Agent : Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases due to its biological activities. Its ability to induce apoptosis in cancer cells positions it as a candidate for chemotherapeutic development .

Case Study 1: Topoisomerase II Inhibition

A study highlighted the effectiveness of this compound in inhibiting Topo II. The compound induced cell cycle arrest in the G2/M phase in HepG2 cells, suggesting its potential utility in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In vitro tests have confirmed that this compound possesses significant antibacterial activity against various strains of bacteria. The disruption of bacterial cell wall synthesis was identified as the primary mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

The prop-2-ynyl group at position 1 distinguishes this compound from analogs with aryl or alkyl substituents. Key comparisons include:

- Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS similarity 0.72): The phenyl group at position 1 increases aromatic interactions in target binding but reduces solubility compared to the propargyl group. This analog is used in synthetic chemistry and research applications .

- Ethyl 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 850814-34-5): The bulky isopentyl group may sterically hinder interactions with enzymatic targets, reducing efficacy compared to the propargyl analog .

Substituent Variations at Other Positions

- Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1253791-04-6): The additional methyl group at position 7 slightly increases molecular weight (286.28 g/mol vs. 248.23 g/mol for the non-methylated compound) and may alter electronic properties, affecting binding affinity .

- Ethyl 1-ethyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate : The ethyl group at position 1 simplifies synthesis but offers fewer opportunities for further functionalization compared to propargyl .

Functional Group Modifications

- Amide Derivatives : Replacement of the ethyl carboxylate with carboxamide groups (e.g., N3-aryl-4-oxo-1-pentyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide) enhances hydrogen-bonding capacity, improving target engagement in HIV-1 integrase inhibitors .

- Hydrolysis Products : Acidic hydrolysis of the ester yields 1,8-naphthyridine-3-carboxylic acids, which are less lipophilic but useful as intermediates for further derivatization .

Physicochemical Properties

| Property | Target Compound | 1-Phenyl Analog | 1-Benzyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 286.28 | 310.30 | 324.33 |

| Solubility | Moderate in DMSO | Low in polar solvents | Low in water |

| LogP (Predicted) | 2.1 | 3.0 | 3.5 |

| Stability | Sensitive to light/heat | Stable at RT | Hygroscopic |

| References |

Biological Activity

Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 1253789-55-7) is a synthetic compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂N₂O₄, with a molecular weight of 272.26 g/mol. The compound features a naphthyridine core with functional groups that contribute to its biological properties.

This compound exhibits its biological activity through various mechanisms:

1. Interaction with Enzymes and Receptors:

- Compounds in the naphthyridine class are known to interact with multiple biological targets, including enzymes responsible for DNA replication and repair. This interaction may inhibit their activity, leading to potential anticancer and antiviral effects .

2. Antimicrobial Activity:

- Preliminary studies suggest that this compound shows significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth .

3. Antiviral Potential:

- Research indicates that derivatives of naphthyridines can act as HIV integrase inhibitors. This compound has been shown to possess antiviral activity against HIV strains, demonstrating low toxicity in cultured cells and high selectivity indices (CC50/EC50 > 10,000) in biochemical assays .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bactericidal | 32 µg/mL |

| Staphylococcus aureus | Bactericidal | 16 µg/mL |

| Candida albicans | Fungicidal | 64 µg/mL |

These findings confirm its potential as a therapeutic agent in treating infections caused by resistant strains.

Antiviral Activity

In vitro studies have demonstrated that this compound effectively inhibits HIV replication:

| Virus Type | Inhibition Rate | EC50 (µM) |

|---|---|---|

| HIV Wild-Type | >90% | 0.5 |

| HIV Resistant Mutant | >80% | 0.8 |

These results highlight the compound's potential as a lead candidate for further development in antiviral therapies.

Case Study 1: Antiviral Efficacy

A study published in PubMed investigated the efficacy of various naphthyridine derivatives against HIV integrase. Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine showed promising results with enhanced potency against drug-resistant strains compared to existing therapies .

Case Study 2: Antimicrobial Activity

Another research paper examined the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with conventional antibiotics .

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions starting from pyrido[2,3-d][1,3]oxazine derivatives. For example, reacting 1-phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione with diethyl malonate under NaH catalysis at 150°C yields structurally analogous naphthyridines . Alternative routes involve:

- Phosphorus oxychloride (POCl₃) for chlorination at the 5-position .

- Propargylation of the nitrogen atom using propargyl bromide in DMF with K₂CO₃ as a base, followed by esterification .

Key Analytical Steps: - Monitor reaction progress via TLC (silica gel, n-hexane:ethyl acetate 9:1) .

- Confirm structure using IR spectroscopy (C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹) and NMR (prop-2-ynyl proton signals at δ 2.5–3.0 ppm) .

Advanced Optimization of Reaction Conditions

Q. Q2. How can researchers resolve inconsistent yields during the propargylation step?

Methodological Answer: Inconsistent yields often arise from competing side reactions (e.g., alkyne dimerization). Optimize by:

- Temperature control : Maintain 25–40°C to suppress side reactions while ensuring sufficient reactivity .

- Solvent selection : Use anhydrous DMF or THF to stabilize intermediates .

- Catalyst screening : Test alternative bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance regioselectivity .

Data Contradiction Example:

If yields drop below 50%, verify starting material purity via HPLC and ensure propargyl bromide is freshly distilled to avoid moisture-induced degradation .

Biological Activity and Mechanism

Q. Q3. What is the hypothesized mechanism of antibacterial activity for this compound?

Methodological Answer: The compound’s naphthyridine core and prop-2-ynyl substituent suggest activity against bacterial DNA gyrase or topoisomerase IV , akin to fluoroquinolones. Key steps to validate:

Enzyme inhibition assays : Measure IC₅₀ against purified E. coli DNA gyrase using supercoiling relaxation assays .

MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

Advanced Insight:

The prop-2-ynyl group may enhance membrane permeability due to its hydrophobic character, as observed in trifluoromethyl-substituted analogs .

Structure-Activity Relationship (SAR) Challenges

Q. Q4. How do substituent variations at the 1-position (prop-2-ynyl vs. benzyl) affect bioactivity?

Methodological Answer: Experimental Design:

- Synthesize analogs (e.g., 1-benzyl or 1-ethyl derivatives) using methods in .

- Compare MIC values and enzyme inhibition kinetics to assess substituent impact.

Data Interpretation:

Prop-2-ynyl derivatives typically show higher potency due to: - Enhanced lipophilicity (logP ~2.5 vs. ~2.0 for benzyl analogs).

- Stronger van der Waals interactions with hydrophobic enzyme pockets .

Contradiction Note:

If prop-2-ynyl analogs underperform, evaluate steric hindrance via molecular docking (e.g., AutoDock Vina) to identify clashes in the binding site .

Crystallographic and Computational Analysis

Q. Q5. What crystallographic tools are recommended for resolving the compound’s 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELXTL (Bruker AXS) or WinGX for structure refinement. Key parameters:

- ORTEP-3 : Visualize thermal ellipsoids to confirm prop-2-ynyl geometry (C≡C bond length ~1.20 Å) .

Advanced Tip:

For disordered solvent molecules, apply SQUEEZE (PLATON) to improve R-factor accuracy .

Handling Data Contradictions in Bioactivity

Q. Q6. How to address discrepancies between in vitro and in silico predictions of antibacterial activity?

Methodological Answer:

Validate computational models : Re-run docking (e.g., Glide SP) with updated protein structures (PDB: 6RKS for DNA gyrase) .

Check assay conditions : Ensure MIC tests use standardized inoculum sizes (1–5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .

Explore off-target effects : Screen against RNase H (HIV-1 RT) if in vitro activity persists despite poor gyrase inhibition .

Advanced Analytical Method Development

Q. Q7. What strategies improve HPLC purity analysis for this compound?

Methodological Answer:

- Column selection : Use C18 columns (5 µm, 250 × 4.6 mm) with mobile phase:

- Gradient : 10% → 90% acetonitrile in 0.1% formic acid over 20 min.

- Retention time: ~12–14 min .

- Detector optimization : UV detection at 254 nm (naphthyridine π→π* transition).

Troubleshooting:

If peak splitting occurs, degas mobile phase thoroughly or replace with UHPLC (Waters Acquity) for higher resolution .

Stability and Degradation Pathways

Q. Q8. How to mitigate hydrolysis of the ethyl ester group during storage?

Methodological Answer:

- Storage conditions : Keep at –20°C in anhydrous DMSO or under nitrogen atmosphere .

- Stability assay : Monitor degradation via LC-MS over 4 weeks (look for m/z 206 [M–COOEt]+ fragment) .

Advanced Strategy:

Synthesize methyl ester analogs (e.g., methyl 4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate) for comparative stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.